molecular formula C11H17N3OS B7898194 [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

Cat. No.: B7898194
M. Wt: 239.34 g/mol
InChI Key: YANXXMMCDVKMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol is a piperidine-derived compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a hydroxymethyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₁H₁₆N₃OS, with a molecular weight of 238.07 g/mol.

Properties

IUPAC Name

[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-16-11-12-6-5-10(13-11)14-7-3-2-4-9(14)8-15/h5-6,9,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANXXMMCDVKMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol (CAS Number: 60137270) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3OS. The compound features a piperidine ring substituted with a methylsulfanyl group on a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular Weight229.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrimidine scaffold. For instance, research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrimidine derivatives, including our compound, against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated that compounds with similar structures showed IC50 values ranging from 2.43 to 14.65 μM, indicating promising anticancer activity .

The mechanism underlying the anticancer effects of this compound involves microtubule destabilization. Compounds were shown to inhibit microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in cancer cells . Additionally, the activation of caspase pathways was observed, further supporting its role as an apoptosis-inducing agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the methylsulfanyl group on the pyrimidine ring enhances the compound's biological activity. Substituents on the piperidine ring also play a critical role in modulating activity against specific targets.

Table 2: SAR Insights

SubstituentEffect on Activity
MethylsulfanylEnhances cytotoxicity
Hydroxyl groupIncreases solubility
Piperidine modificationsAlters receptor affinity

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The presence of the pyrimidine ring may enhance the compound's efficacy against various bacterial strains. Studies have shown that modifications in the piperidine structure can lead to improved antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
  • Anticonvulsant Properties
    • The compound has been investigated for its anticonvulsant effects. In animal models, it demonstrated potential in reducing seizure activity, suggesting that it may be beneficial in treating epilepsy or other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems.
  • Neuroprotective Effects
    • Preliminary studies suggest that [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
  • Study on Antimicrobial Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibiotic candidate.
  • Neuroprotective Research
    • In a neuropharmacology study, researchers assessed the neuroprotective effects of this compound using an in vivo model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function in treated animals.
  • Anticonvulsant Activity Investigation
    • A pharmacological study focused on the anticonvulsant properties of several piperidine derivatives found that this compound exhibited promising results in reducing seizure frequency during induced seizures in rats.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The methylthio (-SMe) group at position 2 of the pyrimidine ring serves as a leaving group, enabling substitution under mild conditions.

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂, CH₃COOH, 60°C, 4 h2-Bromo-pyrimidine derivative78%
AminationNH₃ (aq), CuSO₄, 100°C, 8 h2-Amino-pyrimidine derivative65%
Phenacyl substitutionPhenacyl bromide, NaOEt, reflux2-Phenacyl-pyrimidine derivative72%

Key Findings :

  • Bromination proceeds efficiently in acetic acid, replacing -SMe with Br.

  • Amine nucleophiles require catalytic CuSO₄ for effective substitution .

Oxidation of the Methylthio Group

The -SMe group oxidizes sequentially to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives.

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)CH₃COOH, 25°C, 12 hSulfoxide derivative85%
mCPBADCM, 0°C → 25°C, 6 hSulfone derivative91%

Mechanistic Insight :

  • Hydrogen peroxide in acetic acid selectively generates sulfoxides.

  • mCPBA (meta-chloroperbenzoic acid) achieves full oxidation to sulfones .

Functionalization of the Methanol Group

The -CH₂OH group undergoes typical alcohol reactions, including esterification and oxidation.

Reaction Reagents/Conditions Product Yield Source
AcetylationAc₂O, pyridine, 25°C, 3 hAcetylated derivative (ester)88%
Oxidation to aldehydePCC, DCM, 25°C, 2 hAldehyde derivative63%
Mitsunobu reactionDIAD, PPh₃, THF, 0°C → 25°CThioether or ether derivatives70%

Notable Observations :

  • Acetylation proceeds quantitatively under mild conditions .

  • PCC selectively oxidizes the primary alcohol to an aldehyde without over-oxidation .

Reductive Alkylation of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation via reductive amination, enhancing lipophilicity.

Reagent Conditions Product Yield Source
Formaldehyde, NaBH₃CNTHF, 25°C, 12 hN-Methylpiperidine derivative89%
Acetaldehyde, NaBH(OAc)₃DCE, 25°C, 24 hN-Ethylpiperidine derivative82%

Mechanism :

  • Formaldehyde condenses with the amine, followed by cyanoborohydride reduction to stabilize the N-alkylated product .

Ring-Opening Reactions of the Piperidine Moiety

The piperidine ring can undergo controlled cleavage under acidic conditions.

Reagent Conditions Product Yield Source
HCl (conc.), refluxH₂O/EtOH, 12 hLinear amine derivative68%

Application :

  • Ring-opening generates linear intermediates for further functionalization .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings.

Reaction Catalyst/Reagents Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-pyrimidine derivative75%

Limitations :

  • Requires halogenation at the pyrimidine ring (e.g., bromination) prior to coupling.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs include derivatives with variations in the heterocyclic system, substituents on the piperidine ring, and functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol (Target) C₁₁H₁₆N₃OS 238.07 2-Methylsulfanyl-pyrimidin-4-yl, hydroxymethyl Moderate lipophilicity (methylsulfanyl), potential for hydrogen bonding .
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol C₂₀H₂₃ClN₄O 370.88 Pyrazolo-pyrimidine, 4-chlorophenyl, ethanol Higher molecular weight; pyrazolo-pyrimidine core may enhance kinase inhibition .
(1-(4-Methylbenzyl)piperidin-2-yl)methanol C₁₄H₂₁NO 219.32 4-Methylbenzyl, hydroxymethyl Benzyl group increases aromatic interactions; lower polarity .
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol C₁₁H₁₇N₃O 207.27 4-Methylpyrimidin-2-yl, hydroxymethyl Pyrimidine substitution at 4-position alters electronic properties .

Key Observations :

  • Heterocyclic Influence : The pyrimidine ring in the target compound contrasts with the pyrazolo-pyrimidine in ’s analog. Pyrazolo-pyrimidines are often associated with kinase inhibition, suggesting the target’s pyrimidine core may have distinct biological targets .

Physicochemical and Pharmacokinetic Properties

While solubility data for the target compound are unavailable, analogs provide insights:

  • Solubility : The pyrazolo-pyrimidine derivative () exhibits moderate solubility in polar solvents (e.g., DMSO), likely due to its larger aromatic system. The target’s methylsulfanyl group may reduce aqueous solubility compared to hydroxymethyl analogs .
  • Bioavailability : Lipophilicity (logP) predictions suggest the target compound (estimated logP ~1.5) balances membrane permeability and solubility better than the highly lipophilic 4-methylbenzyl analog (logP ~2.3) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(4-pyridinyl)pyrimidine-2-thiol with sodium hydroxide and 2-bromoacetic acid in aqueous conditions yields intermediates, followed by acid precipitation and recrystallization in methanol . Purity optimization involves adjusting reaction time (e.g., 4 hours at room temperature ), solvent selection (methanol for crystallization ), and purification via vacuum drying.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown from methanol solutions (slow evaporation at room temperature ) provide data on unit cell parameters (e.g., monoclinic system, space group P21/n ). Hydrogen atoms are positioned geometrically and refined using riding models (C–H bond lengths: 0.93–0.97 Å ). Complementary techniques like NMR and IR validate functional groups (e.g., –OH stretch at ~3200 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
  • Waste Disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallization data between different synthetic batches?

  • Methodology : Contradictions may arise from solvent polarity or evaporation rates. For example, chloroform-acetone (1:5 v/v) yields different crystal habits compared to methanol . Systematic screening of solvent mixtures (e.g., DMF/water, ethanol/acetone) and controlled evaporation rates (e.g., using sealed desiccators) can improve reproducibility. Monitor crystal growth via polarized light microscopy .

Q. What strategies are effective in optimizing reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test bases like NaOH vs. KOH for thiol activation .
  • Temperature Control : Reflux in ethanol (40 ml, 78°C) enhances reaction kinetics .
  • Stoichiometry Adjustments : A 1:1 molar ratio of reactants minimizes side products . Scale-up trials should prioritize inert atmospheres to prevent oxidation of sensitive groups (e.g., –SMe).

Q. How can the biological activity of this compound be evaluated in vitro, and what assays are most informative?

  • Methodology :

  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases ).
  • Cellular Assays : Conduct MTT assays for cytotoxicity or ELISA for inflammatory markers. Piperidine derivatives often modulate neurotransmitter receptors , suggesting neuroactivity studies.
  • Metabolic Stability : Assess hepatic microsomal stability using HPLC-MS to identify degradation pathways .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Methodology :

  • HPLC-PDA : Use a C18 column with methanol/buffer mobile phase (65:35 v/v, pH 4.6 ) to separate impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts (e.g., dealkylated or oxidized derivatives).
  • Elemental Analysis : Verify stoichiometry (C, H, N) to confirm synthetic accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.